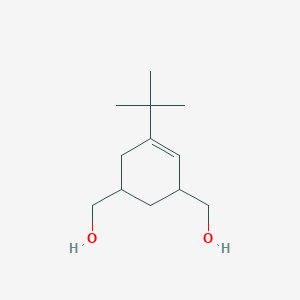![molecular formula C19H21NO2S B4994916 N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a synthetic compound that has been used to study the mechanisms of action of certain drugs and their effects on the human body.
作用機序
N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a potent inhibitor of mitochondrial complex I, which is essential for the production of ATP in the cell. This inhibition leads to a decrease in ATP production, which can have a number of effects on the cell. This compound has been shown to cause oxidative stress, which can lead to cell death. It has also been shown to cause the accumulation of reactive oxygen species, which can damage DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to cause a decrease in dopamine levels in the brain, which can lead to Parkinson's disease-like symptoms. This compound has also been shown to cause an increase in oxidative stress, which can lead to cell death. It has been shown to cause changes in the immune system, including the activation of certain immune cells.
実験室実験の利点と制限
N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has a number of advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying the effects of drugs on the cell. This compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, this compound has a number of limitations for lab experiments. It is highly toxic and can cause cell death at high concentrations. It also has a short half-life, which can make it difficult to study its effects over long periods of time.
将来の方向性
There are a number of future directions for the study of N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of drugs that can inhibit mitochondrial complex I without causing the toxic effects of this compound. Another area of research is the study of the effects of this compound on other systems in the body, such as the cardiovascular system and the immune system. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on the cell.
合成法
The synthesis of N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 2-(methylthio)aniline with 4-benzaldehyde tetrahydro-2H-pyran-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified to obtain this compound in its pure form.
科学的研究の応用
N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been widely used in scientific research to study the mechanisms of action of certain drugs. It has been used to study the effects of drugs on the central nervous system, particularly in the treatment of Parkinson's disease. This compound has also been used to study the effects of drugs on the cardiovascular system and the immune system.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-17-10-6-5-9-16(17)20-18(21)19(11-13-22-14-12-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOBJAVGSZFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)
![4,4'-oxybis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B4994848.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4994863.png)

![N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4994874.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)
![3-(4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4994892.png)
![5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B4994898.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994904.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)